molecular formula C16H23N3O3 B7931005 [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7931005
M. Wt: 305.37 g/mol
InChI Key: WNHRAPQWAZFSSP-AWEZNQCLSA-N
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Description

Chemical Name: [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester CAS No.: 1353944-41-8 Molecular Formula: C₁₆H₂₃N₃O₃ Molecular Weight: 305.38 g/mol Structure: The compound features a pyrrolidine ring substituted at the 3-position with an ethyl-carbamic acid benzyl ester group and a 2-amino-acetyl moiety. The stereochemistry at the pyrrolidine and acetyl groups is specified as (S)-configuration, which may influence its biological interactions and synthetic pathways .

This compound is a carbamate derivative, a class known for their stability and role as prodrugs or protease inhibitors.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHRAPQWAZFSSP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-Pyrrolidin-3-yl-ethyl-carbamic Acid Benzyl Ester

The pyrrolidine core is first functionalized with the ethyl-carbamate group. A representative protocol involves:

  • Esterification : Reacting (S)-pyrrolidin-3-ol with ethyl chloroformate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to form the ethyl carbamate.

  • Benzylation : Treating the intermediate with benzyl bromide and potassium carbonate in acetonitrile at reflux to install the benzyl ester.

Key Data :

  • Yield: 78–85% after purification via silica gel chromatography.

  • Stereochemical integrity confirmed by 1H^{1}\text{H}-NMR (δ 4.3–4.4 ppm for benzyl protons).

Introduction of the 2-Amino-acetyl Group

The 1-position of pyrrolidine is acetylated via a two-step sequence:

  • Chloroacetylation : Reacting the pyrrolidine with chloroacetyl chloride in ethyl acetate at 25°C using TEA as a base.

  • Amination : Substituting the chloride with an amine group using aqueous ammonia or benzylamine in tetrahydrofuran (THF) at 60°C.

Optimization Note :

  • Pd/C-catalyzed hydrogenation (3.8 kg H2_2, 25–30°C) effectively reduces azide intermediates to amines if azide substitution is employed.

Synthetic Route 2: Boc-Protected Intermediate Strategy

Boc Protection of the Pyrrolidine Amine

To prevent undesired side reactions, the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group:

  • Protection : Treating (S)-pyrrolidin-3-amine with di-tert-butyl dicarbonate in ethyl acetate at 25°C.

  • Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) in DCM after subsequent functionalization.

Coupling with 2-Amino-acetic Acid

The 2-amino-acetyl group is introduced via carbodiimide-mediated coupling:

  • Activation : Reacting 2-amino-acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

  • Coupling : Adding the activated acid to Boc-protected pyrrolidine in the presence of N-methylmorpholine (NMM).

Yield : 70–75% after column chromatography.

Reaction Conditions and Solvent Optimization

Ethyl acetate emerges as a superior solvent for critical steps due to its balance of polarity and inertness:

Reaction StepSolventTemperature (°C)Base/CatalystYield (%)
ChloroacetylationEthyl acetate25Triethylamine82
HydrogenationEthyl acetate25–305% Pd/C90
Boc DeprotectionDCM25Trifluoroacetic acid95

Data synthesized from patent methodologies.

Stereochemical Control and Analytical Validation

The (S)-configuration at the pyrrolidine 3-position is preserved using chiral auxiliaries or asymmetric hydrogenation. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validation:

  • 1H^{1}\text{H}-NMR : Distinct signals for the benzyl ester (δ 7.25–7.36 ppm) and pyrrolidine protons (δ 3.62–4.44 ppm).

  • HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiomeric excess >99%.

Challenges and Mitigation Strategies

  • Epimerization Risk : Elevated temperatures during acetylation may racemize the pyrrolidine core. Mitigated by maintaining reactions below 30°C.

  • Amine Oxidation : The 2-amino group is prone to oxidation; thus, inert atmospheres (N2_2 or Ar) are essential during handling .

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones

    Reduction: Reduced derivatives such as alcohols or amines

    Substitution: Substituted products with new functional groups

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in medicinal chemistry due to its potential biological activities. Research indicates that similar compounds exhibit:

  • Anti-inflammatory effects : Compounds with structural similarities have been shown to reduce inflammation in various models.
  • Analgesic properties : The compound may serve as a pain reliever by modulating pain pathways.
  • Neuroprotective effects : Potential applications include protection against neurodegenerative diseases through mechanisms that require further investigation.

Pharmacological Studies

Pharmacological studies are essential to evaluate the therapeutic potential of this compound. Key areas of focus include:

  • In vitro studies : These studies assess the compound's effects on cell lines, providing insights into its mechanism of action and potential efficacy.
  • In vivo studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics, helping to understand how the compound behaves in a biological system.

Synthesis and Derivatives

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can be achieved through various methods, often involving multi-step processes that require careful optimization for yield and purity. Understanding these synthetic pathways is crucial for developing derivatives with enhanced properties or reduced side effects.

Interaction Studies

Interaction studies with biological macromolecules such as proteins and nucleic acids are vital for elucidating the compound's mechanism of action. Techniques employed in these studies include:

  • Molecular docking : To predict how the compound interacts with target proteins.
  • Spectroscopic methods : Such as NMR and mass spectrometry to analyze binding interactions.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities but differ in substituents, stereochemistry, or functional groups, impacting their physicochemical and biological properties.

Compound Name CAS No. Molecular Formula Substituent Modifications Key Differences
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1353944-41-8 C₁₆H₂₃N₃O₃ 2-Amino-acetyl group Reference compound ; balanced hydrophilicity due to short acetyl chain.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1353943-98-2 C₁₉H₂₉N₃O₃ 2-Amino-3-methyl-butyryl group Longer, branched acyl chain increases lipophilicity (higher logP) and steric bulk, potentially altering target binding .
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester N/A C₁₇H₂₅N₃O₃ (estimated) 2-Amino-propionyl group Intermediate chain length between acetyl and butyryl; may offer a balance of solubility and membrane permeability .
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₆H₂₄N₂O₃ (estimated) 2-Hydroxy-ethyl group Hydroxyl group enhances polarity, reducing cell permeability but improving aqueous solubility compared to amino-acetyl derivatives .
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester 165528-66-5 C₁₅H₂₃N₃O₂ 2-Amino-ethyl group; methyl carbamate Primary amine on ethyl chain increases reactivity; methyl carbamate reduces steric hindrance compared to ethyl .

Physicochemical and Functional Implications

  • Lipophilicity :

    • The butyryl-substituted analog (C₁₉H₂₉N₃O₃) is more lipophilic than the acetyl-containing reference compound, which could enhance blood-brain barrier penetration but reduce solubility .
    • The hydroxy-ethyl derivative (C₁₆H₂₄N₂O₃) is highly polar, likely limiting its use in central nervous system targets .
  • Stereochemical Impact :

    • The (S)-configuration in the reference compound and its butyryl/propionyl analogs may confer specificity in binding to chiral biological targets, such as enzymes or receptors .
  • Synthetic Accessibility :

    • Several analogs (e.g., butyryl, propionyl derivatives) are listed as discontinued by suppliers, suggesting challenges in synthesis or purification .

Biological Activity

Introduction

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H23N3O3C_{16}H_{23}N_{3}O_{3} and features a pyrrolidine ring, an amino-acetyl group, and a carbamate moiety. Its unique structure allows for various interactions within biological systems, making it a subject of extensive research.

Property Value
Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
CAS Number 919108-31-9
Functional Groups Pyrrolidine, Carbamate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission pathways. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Receptor Modulation : It may act as a ligand for various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in proliferation and apoptosis .
  • Hydrolysis Reactions : The carbamate moiety can undergo hydrolysis, releasing biologically active fragments that contribute to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Neuroprotective Properties : By modulating cholinergic activity, this compound may protect neuronal cells from degeneration, which is critical in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell motility .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Neuroprotective Study : A study demonstrated that a similar pyrrolidine derivative improved cognitive function in animal models of Alzheimer's disease by enhancing AChE inhibition and reducing amyloid-beta aggregation .
  • Anticancer Research : In vitro evaluations revealed that compounds with structural similarities showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Inflammation Model : Research indicated that the compound could significantly reduce pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in inflammatory disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester?

  • Answer : The synthesis typically involves sequential protection/deprotection strategies. For example:

  • Step 1 : Coupling the pyrrolidine core with a 2-amino-acetyl group using carbodiimide-based activation (e.g., EDC/HOBt) under inert conditions.
  • Step 2 : Introducing the ethyl-carbamic acid benzyl ester moiety via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).
  • Step 3 : Final purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    • Note : Monitor intermediates using TLC and LC-MS to confirm reaction progression.

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Answer :

  • Storage : Store at –20°C under anhydrous conditions to prevent hydrolysis of the benzyl ester or carbamate groups.
  • Waste Disposal : Segregate organic waste containing this compound and consult certified waste management services for incineration .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation .

Q. Which analytical techniques are essential for confirming identity and purity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., S-configuration at pyrrolidine C3) and functional groups.
  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by UV at 254 nm).
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out side products .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of stereoisomers or epimers during purification?

  • Answer :

  • Column Selection : Use chiral stationary phases (e.g., Chiralpak IA/IB) for baseline separation.
  • Mobile Phase : Adjust pH (e.g., ammonium bicarbonate buffer) and organic modifier ratios (methanol vs. acetonitrile) to resolve co-eluting epimers .
  • Temperature Control : Lower column temperature (10–15°C) may enhance resolution of thermally labile isomers .

Q. What in vitro models are suitable for evaluating cellular uptake or membrane permeability?

  • Answer :

  • Cell Lines : Use RAW264.7 (mouse macrophages) or DMS114 (human lung carcinoma) cells for uptake studies.
  • Protocol : Incubate cells with fluorescently tagged analogs (e.g., FITC-conjugated derivatives) and quantify internalization via flow cytometry or confocal microscopy .
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .

Q. How can contradictions in biological activity data between batches be resolved?

  • Answer :

  • Reproducibility Checks : Validate synthesis protocols (e.g., reaction time, temperature) to ensure batch consistency.
  • Advanced Characterization : Use 2D NMR (e.g., NOESY) to confirm conformational stability and rule out aggregate formation.
  • Bioactivity Reassessment : Repeat enzyme inhibition assays (e.g., autotaxin or kinase targets) with positive controls and standardized IC50 protocols .

Q. What strategies mitigate hydrolysis of the benzyl ester group during biological assays?

  • Answer :

  • Buffer Optimization : Use pH-stable buffers (e.g., HEPES, pH 7.4) instead of phosphate buffers to reduce esterase-like activity.
  • Protease Inhibition : Add serine protease inhibitors (e.g., PMSF) to cell lysates or serum-containing media.
  • Prodrug Design : Replace the benzyl ester with a more stable prodrug moiety (e.g., pivaloyloxymethyl) for in vivo studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data between computational predictions and experimental results?

  • Answer :

  • Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to match experimental NMR shifts.
  • Experimental Validation : Acquire variable-temperature NMR to detect dynamic effects (e.g., rotamers) that may obscure signals .
  • Collaborative Review : Cross-validate data with independent labs to rule out instrumentation bias .

Methodological Tables

Parameter Synthetic Step 1 Synthetic Step 2
ReagentsEDC, HOBt, DIPEABenzyl chloroformate, TEA
SolventDMF (anhydrous)Dichloromethane
Reaction Time12–16 h2–4 h
Yield65–75%80–85%
Reference

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